N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide
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Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide” is a small molecule that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular formula for a similar compound, “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide”, is C16H13FN2OS . The average molecular weight is 300.351 and the monoisotopic mass is 300.073261943 .
Physical and Chemical Properties Analysis
The storage temperature for a similar compound, “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide”, is between 28 C .
Scientific Research Applications
Synthesis Techniques and Structural Analysis
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a compound closely related to the requested chemical, has been synthesized through an acylation reaction facilitated by microwave-assisted Gewald reaction. This process highlights an environmentally friendly method characterized by short reaction times, high yield, and easy work-up. The structure of the synthesized compound was confirmed using various analytical techniques, including IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction, revealing that the cyclohexene ring adopts a half-chair conformation while the thiophene ring remains essentially planar (Wang et al., 2014).
Antitumor Evaluation
Research on derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has generated novel heterocyclic compounds with significant antitumor properties. These compounds, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have exhibited high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthetic methodologies primarily involved one-pot reactions under mild conditions, contributing to the diversity of the synthesized products and their potential for further biological investigations (Shams et al., 2010).
Fluorescence Applications
Another study focused on the synthesis of biologically important, fluorescence-active 5-hydroxy benzo[g]indoles through domino condensations, with the resultant compounds showing excellent fluorescence "Turn-off" sensing of Fe3+ ions. This capability could be utilized in developing sensors and probes for iron ions in biological and environmental samples. The interaction mechanism of these compounds with Fe3+ ions, investigated through 1H NMR titration, suggests potential applications in molecular sensing and imaging technologies (Maity et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide is the Mitogen-activated protein kinase 10 (JNK3) and it also shows potency against JNK2 . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways .
Mode of Action
This compound: interacts with its targets, JNK2 and JNK3, by inhibiting their activity . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This unique binding mode is revealed by X-ray crystallography .
Biochemical Pathways
The inhibition of JNK2 and JNK3 by This compound affects the MAPK signaling pathway
Result of Action
The molecular and cellular effects of This compound ’s action are primarily the inhibition of JNK2 and JNK3 . This inhibition potentially impacts the MAPK signaling pathway, which could have various cellular effects depending on the specific cellular context .
Safety and Hazards
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c12-5-8-7-3-1-2-4-9(7)16-11(8)13-10(15)6-14/h14H,1-4,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPASHHVULMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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